molecular formula C21H18BrN3O3 B3010230 5-Bromo-2-{[1-(2-phenoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097920-00-6

5-Bromo-2-{[1-(2-phenoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No. B3010230
CAS RN: 2097920-00-6
M. Wt: 440.297
InChI Key: YFBOPQCSWFFQPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-{[1-(2-phenoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine consists of a pyrimidine ring fused with a phenoxybenzoyl-pyrrolidinyl group. The bromine atom is attached to the pyrimidine ring at the 5-position. The presence of the pyrrolidinyl and phenoxybenzoyl moieties suggests potential interactions with biological targets.

Scientific Research Applications

Crystal Structure Analysis

The compound has been used in the study of crystal structures. For instance, it was used in the synthesis of 4,4′-((5-bromo-2-iodo-1,3-phenylene)bis(oxy))bis(tert-butylbenzene) — ethanol (2/1), C26H28BrIO2 . The study provided valuable insights into the crystallographic data and atomic coordinates .

α-Glucosidase Inhibitors

The compound has been synthesized and evaluated as a potential inhibitor of the α-glucosidase enzyme . This enzyme plays a crucial role in carbohydrate metabolism, and its inhibitors are used in the treatment of type-2 diabetes . Some derivatives of the compound showed excellent inhibition compared to the standard drug acarbose .

Organic Synthesis

5-Bromopyrimidine, a related compound, has been used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives via a palladium-catalyzed aerobic and ligand-free Suzuki reaction . It was also used in the synthesis of 5-(phenylethynyl)pyrimidine via a microwave-assisted organic synthesis (MAOS) Sonogashira protocol .

Anticancer Activity

The compound has been used in the design and synthesis of potential anticancer agents . Although the specific details of the study are not available, it indicates the potential of the compound in the development of new anticancer drugs .

Medicinal Chemistry Research

The compound has been used in medicinal chemistry research, particularly in the synthesis of benzimidazole derivatives . Benzimidazole is a bicyclic and heterocyclic ring structure that is found in many drugs, such as omeprazole, mebendazole, albendazole, and astemizole .

Drug Discovery

Given its potential as an α-glucosidase inhibitor and its use in the synthesis of potential anticancer agents, the compound could be a valuable tool in drug discovery . Its ability to inhibit α-glucosidase could lead to the development of new treatments for type-2 diabetes, while its use in the synthesis of potential anticancer agents could contribute to the discovery of new anticancer drugs .

Safety And Hazards

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properties

IUPAC Name

[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-(2-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3O3/c22-15-12-23-21(24-13-15)28-17-10-11-25(14-17)20(26)18-8-4-5-9-19(18)27-16-6-2-1-3-7-16/h1-9,12-13,17H,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBOPQCSWFFQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)C3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-{[1-(2-phenoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine

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